7-Fluoronaphthalene-1-carbaldehyde

Descripción

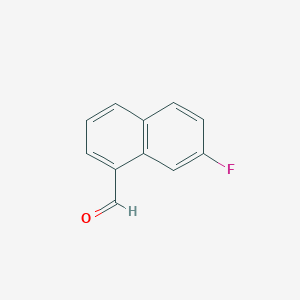

Structure

3D Structure

Propiedades

IUPAC Name |

7-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGYEULFRLZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517960 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82128-59-4 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

7-Fluoronaphthalene-1-carbaldehyde CAS number

An In-Depth Technical Guide to 7-Fluoronaphthalene-1-carbaldehyde (CAS: 82128-59-4)

Executive Summary

7-Fluoronaphthalene-1-carbaldehyde is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the naphthalene scaffold imparts unique electronic and metabolic properties, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, potential synthetic applications, and essential safety and handling procedures. As a Senior Application Scientist, the focus of this document is to bridge theoretical knowledge with practical, field-proven insights to support researchers and developers in leveraging this versatile compound.

Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds

The naphthalene core is a prevalent motif in a wide array of biologically active compounds and approved drugs, including the anti-inflammatory agent Nabumetone and the antifungal Terbinafine.[1] The introduction of fluorine, a bioisostere of hydrogen, into such scaffolds is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

-

Modulating Acidity/Basicity: Altering the pKa of nearby functional groups.

-

Enhancing Metabolic Stability: Blocking sites of oxidative metabolism by cytochrome P450 enzymes.

-

Improving Membrane Permeability: Increasing lipophilicity, which can aid in crossing biological barriers.

-

Inducing Favorable Conformations: Through electrostatic interactions.

7-Fluoronaphthalene-1-carbaldehyde combines this strategic fluorine substitution with a versatile aldehyde functional group. The aldehyde serves as a synthetic handle for a multitude of chemical transformations, positioning this molecule as a key starting material for constructing complex, high-value derivatives.

Physicochemical & Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and downstream applications. The key identifiers and computed properties for 7-Fluoronaphthalene-1-carbaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 82128-59-4 | [2][3] |

| Molecular Formula | C₁₁H₇FO | [2] |

| Molecular Weight | 174.17 g/mol | [2] |

| Synonyms | 7-Fluoronaphthalene-1-carboxaldehyde, 7-fluoro-1-naphthaldehyde | [2][4] |

| LogP | 2.79140 | [2] |

| Polar Surface Area (PSA) | 17.07 Ų | [2] |

| Appearance | Typically a solid (inferred from related isomers) | [5] |

Synthesis and Mechanistic Insights

The preparation of 7-Fluoronaphthalene-1-carbaldehyde can be achieved via electrophilic formylation of a fluoronaphthalene precursor. The described method utilizes a Rieche formylation approach, a reliable method for introducing an aldehyde group onto an electron-rich aromatic ring.

Experimental Protocol: Rieche Formylation of 2-Fluoronaphthalene

This protocol is adapted from a described synthesis of naphthaldehydes.[4] The causality behind reagent choice is critical: 2-fluoronaphthalene is used as the starting material because electrophilic substitution on naphthalene derivatives is kinetically favored at the alpha-position (C1). The fluorine at C7 directs the incoming electrophile primarily to the adjacent ring. Titanium tetrachloride (TiCl₄) is employed as a potent Lewis acid to activate the formylating agent.

Materials:

-

2-Fluoronaphthalene (1.0 eq)

-

1,1-Dichloromethyl methyl ether (1.3 eq)

-

Titanium tetrachloride (TiCl₄) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-fluoronaphthalene (0.068 mol, 10 g) in anhydrous dichloromethane (200 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Lewis Acid Addition: Slowly add titanium tetrachloride (0.136 mol, 14.7 mL) to the stirred solution. The addition should be performed dropwise to manage the exothermic reaction.

-

Formylating Agent Addition: Add 1,1-dichloromethyl methyl ether (0.088 mol, 10.1 g) to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice to quench the reaction and hydrolyze the intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product contains a mixture of isomers. Recrystallize from hexane to isolate the 7-fluoro-1-naphthaldehyde isomer.[4] Further purify the mother liquor via silica gel column chromatography, eluting with a hexane:chloroform gradient to isolate any remaining product.[4]

Mechanistic Rationale

The reaction proceeds via a Friedel-Crafts-type mechanism. The Lewis acid, TiCl₄, coordinates to the 1,1-dichloromethyl methyl ether, facilitating the departure of a chloride ion and generating a highly reactive dichloromethyl cation electrophile. This electrophile is then attacked by the electron-rich naphthalene ring. Subsequent hydrolysis during the workup converts the dichloromethyl group into the final aldehyde.

Caption: Simplified workflow for the synthesis of 7-Fluoronaphthalene-1-carbaldehyde.

Potential Applications in Research & Development

The primary value of 7-Fluoronaphthalene-1-carbaldehyde lies in its utility as a versatile intermediate. The aldehyde functional group is a gateway to a vast number of derivatives, making it a powerful tool for lead optimization in drug discovery and for creating novel functional materials.

Key Synthetic Transformations

The aldehyde can undergo several high-yielding and reliable transformations:

-

Oxidation: Conversion to the corresponding 7-fluoronaphthalene-1-carboxylic acid, a common building block for amides and esters.[6]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, a crucial reaction in medicinal chemistry.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon-carbon bond formation and scaffold extension.

-

Condensation Reactions: Formation of heterocycles such as imines, oximes, or hydrazones, which can be further cyclized or used as ligands.

Caption: Key synthetic transformations of 7-Fluoronaphthalene-1-carbaldehyde.

Relevance in Drug Discovery

Naphthalene-based structures are found in numerous compounds under investigation for their therapeutic potential, including anticancer and antimicrobial agents.[1][7] The ability to synthesize a library of derivatives from 7-Fluoronaphthalene-1-carbaldehyde allows for systematic Structure-Activity Relationship (SAR) studies, enabling researchers to fine-tune properties like target binding, selectivity, and pharmacokinetics.

Safety, Handling, and Storage

Hazard Classification (Inferred)

Based on GHS classifications for related fluoronaphthaldehydes and fluoronaphthalenes, the following hazards are anticipated:

| Hazard Statement | Classification | Precautionary Code Examples |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P280, P302+P352 |

| H315 | Causes skin irritation. | P264, P332+P313 |

| H319 | Causes serious eye irritation. | P280, P305+P351+P338 |

| H335 | May cause respiratory irritation. | P271, P304+P340 |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.[8][9]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation of the aldehyde group.[5]

Conclusion

7-Fluoronaphthalene-1-carbaldehyde (CAS: 82128-59-4) is more than a mere chemical; it is a potent synthetic tool. Its fluorinated naphthalene core provides a foundation with desirable physicochemical properties for drug discovery, while its aldehyde functionality offers a versatile point of attachment for building molecular complexity. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively unlock its potential for developing the next generation of pharmaceuticals and advanced materials.

References

-

Career Henan Chemical Co. 7-fluoronaphthalene-1-carbaldehyde CAS NO.82128-59-4. Available at: [Link]

-

NextSDS. 7-Fluoro-1-naphthalenecarboxaldehyde — Chemical Substance Information. Available at: [Link]

-

PrepChem.com. Synthesis of 7-fluoro-1-naphthaldehyde. Available at: [Link]

-

NextSDS. 7-fluoronaphthalene-1-carboxylic acid — Chemical Substance Information. Available at: [Link]

-

PubChem. 4-Fluoronaphthalene-1-carbaldehyde. Available at: [Link]

-

PubChem. 5-Fluoro-1-naphthaldehyde. Available at: [Link]

-

LabSolutions. 3-fluoronaphthalene-1-carbaldehyde. Available at: [Link]

-

Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Available at: [Link]

- Google Patents. CN102557865B - Method for preparing 1-fluoronaphthalene.

-

El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1368. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 7-fluoronaphthalene-1-carbaldehyde, CasNo.82128-59-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. nextsds.com [nextsds.com]

- 4. prepchem.com [prepchem.com]

- 5. 8-Fluoronaphthalene-1-carbaldehyde | 112641-28-8 [sigmaaldrich.com]

- 6. nextsds.com [nextsds.com]

- 7. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. file.bldpharm.com [file.bldpharm.com]

7-Fluoronaphthalene-1-carbaldehyde molecular weight

An In-Depth Technical Guide to 7-Fluoronaphthalene-1-carbaldehyde: Properties, Synthesis, and Applications

Introduction

7-Fluoronaphthalene-1-carbaldehyde is a fluorinated aromatic aldehyde that serves as a crucial intermediate in synthetic organic chemistry. Its naphthalene core, substituted with both a reactive aldehyde group and an electron-withdrawing fluorine atom, makes it a versatile building block for the construction of more complex molecules. The strategic placement of the fluorine atom can significantly influence the physicochemical and biological properties of derivative compounds, a feature of high interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of 7-Fluoronaphthalene-1-carbaldehyde, detailing its properties, synthesis, analytical characterization, potential applications, and safety protocols, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

The unique characteristics of 7-Fluoronaphthalene-1-carbaldehyde arise from the interplay between the extended π-system of the naphthalene rings and the electronic effects of its functional groups. The aldehyde group provides a key reactive site for nucleophilic addition and condensation reactions, while the fluorine atom at the 7-position modulates the electron density of the aromatic system, enhancing metabolic stability and binding interactions in biological targets.

Table 1: Physicochemical Properties of 7-Fluoronaphthalene-1-carbaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 82128-59-4 | [1][2] |

| Molecular Formula | C₁₁H₇FO | [2] |

| Molecular Weight | 174.17 g/mol | [2] |

| Exact Mass | 174.04800 u | [2] |

| Appearance | Solid (based on melting point) | N/A |

| Melting Point | 95–96 °C | [1] |

| Polar Surface Area (PSA) | 17.07 Ų | [2] |

| LogP | 2.79 | [2] |

| Synonyms | 7-fluoro-1-naphthaldehyde, 7-Fluoronaphthalene-1-carboxaldehyde |[1][2] |

Synthesis and Purification

The synthesis of 7-Fluoronaphthalene-1-carbaldehyde can be effectively achieved via electrophilic formylation of 2-fluoronaphthalene. The choice of starting material is critical; formylation of naphthalene derivatives is regioselective, and using 2-fluoronaphthalene directs the formylation primarily to the C1 and C8 positions.

Causality of Experimental Choices

-

Reactants : The synthesis starts with 2-fluoronaphthalene. The fluorine atom is an ortho-, para-director, but due to the fused ring system of naphthalene, electrophilic substitution is strongly favored at the α-position (C1), which is more activated.

-

Reagents : Titanium tetrachloride (TiCl₄) is employed as a Lewis acid catalyst. It coordinates with the formylating agent, 1,1-dichloromethyl methyl ether, to generate a highly reactive electrophilic species that attacks the electron-rich naphthalene ring.

-

Solvent : Methylene chloride is an ideal solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.

-

Purification : A two-step purification process is essential. Recrystallization from hexane is first used to remove a significant portion of impurities and isolate the product. Subsequently, silica gel column chromatography is required to separate the desired 7-fluoro-1-naphthaldehyde from the isomeric 2-fluoro-1-naphthaldehyde and any remaining starting material, ensuring high purity.[1]

Experimental Protocol: Synthesis of 7-fluoro-1-naphthaldehyde[1]

-

Reaction Setup : In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-fluoronaphthalene (10 g, 0.068 mol) in 200 mL of methylene chloride.

-

Addition of Reagents : Cool the solution in an ice bath. Add titanium tetrachloride (25.5 g, 0.136 mol) dropwise, followed by the slow addition of 1,1-dichloromethyl methyl ether (10.1 g, 0.088 mol).

-

Reaction Execution : Allow the reaction mixture to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup : Upon completion, carefully pour the reaction mixture into a beaker of crushed ice to quench the reaction and hydrolyze the titanium complexes. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Initial Purification (Recrystallization) : Evaporate the solvent under reduced pressure to obtain the crude product (approx. 11 g). Recrystallize the crude solid from hexane to yield a first crop of 7-fluoro-1-naphthaldehyde (approx. 2.5 g, m.p. 95°-96° C).

-

Final Purification (Column Chromatography) : Concentrate the mother liquor and chromatograph the residue on a silica gel column (400 g). Elute with a solvent system of hexane and chloroform (initially 3:1, then 3:2) to separate the remaining product from isomers. Combine the pure fractions and evaporate the solvent to yield the final product.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 7-Fluoronaphthalene-1-carbaldehyde.

Analytical Characterization

To ensure the identity, structure, and purity of synthesized 7-Fluoronaphthalene-1-carbaldehyde, a combination of spectroscopic and chromatographic methods is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should reveal a characteristic singlet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). The aromatic region will display a complex pattern of multiplets corresponding to the six protons on the naphthalene ring system, with coupling constants influenced by the fluorine atom.

-

¹⁹F NMR : A singlet or a narrowly split multiplet is expected, confirming the presence and chemical environment of the fluorine atom.

-

¹³C NMR : The spectrum will show 11 distinct carbon signals, including a signal for the aldehyde carbonyl carbon (~190 ppm) and signals for the aromatic carbons, with C-F couplings visible for the carbon directly bonded to fluorine and its neighbors.

-

-

Infrared (IR) Spectroscopy : A strong absorption band characteristic of the C=O stretch of the aromatic aldehyde will be prominent around 1690-1715 cm⁻¹. C-F stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) corresponding to the exact mass (174.0480) will confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC) : An essential tool for determining purity. A reversed-phase HPLC method can be developed to separate the product from impurities and starting materials, allowing for quantitative purity assessment.

Applications in Research and Drug Development

7-Fluoronaphthalene-1-carbaldehyde is primarily valued as an intermediate for constructing more elaborate molecular architectures.[2]

-

Medicinal Chemistry : Fluorinated aromatic compounds are of high interest in drug discovery. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability. Naphthalene-based structures are scaffolds for various therapeutic agents, including anticancer drugs that inhibit tubulin polymerization.[3][4] Fungal metabolites containing a naphthalenone core exhibit a wide array of biological activities, such as antimicrobial, antiviral, and cytotoxic effects.[5][6] 7-Fluoronaphthalene-1-carbaldehyde is a key starting material for accessing novel analogues of these bioactive compounds. For instance, the related compound 1-Fluoronaphthalene is a precursor in the synthesis of potent serotonin and norepinephrine uptake inhibitors.[7] The aldehyde functional group allows for straightforward elaboration into amines, alcohols, acids, and heterocycles, making it a versatile entry point for library synthesis in drug discovery campaigns.

-

Materials Science : Naphthalene derivatives are explored for their applications in organic electronics, serving as components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorescence properties of the naphthalene core can be tuned by substitution.[8][9] The introduction of fluorine can alter the electronic properties and stability of these materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Fluoronaphthalene-1-carbaldehyde is not widely available, data from structurally similar compounds, such as other fluoronaphthaldehydes and 1-fluoronaphthalene, can be used to infer its hazard profile.[10]

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation.[10][11] |

| Eye Irritation | H319: Causes serious eye irritation.[10][11] |

| STOT - Single Exposure | H335: May cause respiratory irritation.[10] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[11][12]

-

Safe Handling : Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][13]

-

Spill and Disposal : In case of a spill, absorb with an inert material and place in a suitable container for chemical waste disposal.[13] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

7-Fluoronaphthalene-1-carbaldehyde is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined synthesis and the dual functionality of the aldehyde and fluoro-substituted naphthalene core provide a robust platform for the development of novel compounds. Understanding its physicochemical properties, synthetic pathways, and proper handling procedures is essential for its effective and safe utilization in research and development.

References

-

Synthesis of 7-fluoro-1-naphthaldehyde. PrepChem.com. [Link]

-

7-fluoronaphthalene-1-carbaldehyde CAS NO.82128-59-4. Career Henan Chemical Co. [Link]

-

7-fluoronaphthalene-1-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

-

SAFETY DATA SHEET - 1-Fluoronaphthalene. Thermo Fisher Scientific. [Link]

-

5-Fluoro-1-naphthaldehyde | C11H7FO | CID 14368708. PubChem. [Link]

-

7-Fluoro-1-naphthalenecarboxaldehyde — Chemical Substance Information. NextSDS. [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. [Link]

- Method for preparing 1-fluoronaphthalene - CN102557865B.

-

Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. PMC. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. [Link]

-

Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. MDPI. [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]

-

Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. ResearchGate. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 7-fluoronaphthalene-1-carbaldehyde, CasNo.82128-59-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Fluoro-1-naphthaldehyde | C11H7FO | CID 14368708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

7-Fluoronaphthalene-1-carbaldehyde: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications

Executive Summary

7-Fluoronaphthalene-1-carbaldehyde (also known as 7-fluoro-1-naphthaldehyde) is a highly specialized fluorinated aromatic building block utilized extensively in medicinal chemistry and advanced materials science. The strategic introduction of a fluorine atom onto the naphthalene core fundamentally alters the molecule's electronic landscape, lipophilicity, and metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis via Rieche formylation, and its downstream applications in therapeutic development.

Core Physicochemical Properties

Understanding the baseline quantitative properties of 7-fluoronaphthalene-1-carbaldehyde is critical for predicting its behavior in subsequent synthetic steps and chromatographic purifications. The data is summarized in the table below,:

| Property | Value |

| IUPAC Name | 7-Fluoronaphthalene-1-carbaldehyde |

| Common Synonyms | 7-Fluoro-1-naphthaldehyde; 7-Fluoro-1-naphthalenecarboxaldehyde |

| CAS Registry Number | 82128-59-4 |

| Molecular Formula | C₁₁H₇FO |

| Molecular Weight | 174.17 g/mol |

| Melting Point | 95°C – 96°C |

| Retention Factor ( Rf ) | 0.25 (in 1:1 Chloroform:Hexane) |

Mechanistic Synthesis: The Rieche Formylation

The primary route for synthesizing 7-fluoronaphthalene-1-carbaldehyde is the Rieche formylation of 2-fluoronaphthalene,. This reaction is a highly specific electrophilic aromatic substitution that relies on the precise interplay of Lewis acid catalysis and the directing effects of the fluorine substituent.

Causality of Reagent Selection

The reaction utilizes 1,1-dichloromethyl methyl ether as the formyl source and Titanium Tetrachloride ( TiCl4 ) as the Lewis acid catalyst,. TiCl4 is explicitly chosen because its strong Lewis acidity is required to abstract a chloride ion from the ether, generating a highly reactive oxocarbenium (formyl) cation capable of attacking the naphthalene ring.

Regioselectivity and Steric Dynamics

The substitution pattern of the starting material dictates the outcome. In 2-fluoronaphthalene, the fluorine atom acts as a weak π -donor via resonance, electronically favoring electrophilic attack at the C1 and C7 positions.

-

C1 Attack: While electronically activated, the C1 position is sterically hindered by the adjacent peri-hydrogen and the fluorine atom itself, leading to the minor isomer (2-fluoro-1-naphthaldehyde).

-

C7 Attack: The C7 position is electronically favored and lacks the severe steric crowding found at C1. Consequently, electrophilic attack at C7 yields 7-fluoro-1-naphthaldehyde as the major primary product.

Caption: Mechanistic pathway and regioselectivity of the Rieche formylation on 2-fluoronaphthalene.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step protocol incorporates built-in validation checkpoints. This methodology isolates the target 7-fluoro isomer from the 2-fluoro byproduct.

Step 1: Reagent Activation & Complexation

-

Action: Dissolve 10 g (0.068 mol) of 2-fluoronaphthalene in 200 mL of anhydrous methylene chloride. Cool the system, then sequentially add 25.5 g (14.7 mL, 0.136 mol) of TiCl4 and 10.1 g (0.088 mol) of 1,1-dichloromethyl methyl ether.

-

Causality: Methylene chloride is utilized as a non-coordinating, polar aprotic solvent that stabilizes the reactive oxocarbenium intermediate without quenching the Lewis acid. The 2:1 molar ratio of TiCl4 to starting material ensures complete activation.

Step 2: Reaction Execution & Real-Time Monitoring

-

Action: Allow the reaction to proceed under an inert atmosphere. Monitor the progression via Thin Layer Chromatography (TLC) using a 1:1 chloroform:hexane mobile phase.

-

Validation Checkpoint: The system is self-validating; the reaction is deemed complete only when the starting material spot is entirely consumed and a distinct product spot emerges at an Rf of 0.25.

Step 3: Quenching & Primary Purification

-

Action: Carefully quench the reaction with ice-water to hydrolyze the intermediate dichloro ether into the final aldehyde. Extract and evaporate the organic layer to yield approximately 11 g of crude product.

-

Action: Recrystallize the crude mixture from hexane.

-

Validation Checkpoint: The 7-fluoro isomer preferentially crystallizes due to its structural symmetry, yielding 2.5 g of pure 7-fluoro-1-naphthaldehyde. The purity is validated by a sharp melting point of 95°C–96°C.

Step 4: Secondary Recovery (Byproduct Isolation)

-

Action: Evaporate the mother liquor to dryness. Subject the residue to silica gel chromatography, eluting initially with 3:1 hexane:chloroform, stepping to 3:2 hexane:chloroform.

-

Validation Checkpoint: Fractions containing the clean 2-fluoro-1-naphthaldehyde isomer will elute at an Rf of 0.31 (in 3:2 hexane:chloroform), yielding 2.8 g of the minor isomer (m.p. 60°C–62°C).

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for validating the structural integrity of the synthesized aldehyde.

-

¹H NMR Signatures: The aldehydic proton (-CHO) is highly deshielded by the carbonyl oxygen and appears as a distinct singlet at a characteristic downfield chemical shift, typically in the range of δ 10.0–10.5 ppm.

-

Heteronuclear Coupling: The presence of the fluorine atom at the C7 position introduces specific ¹⁹F-¹H scalar coupling (J-coupling). This splits the signals of the adjacent aromatic protons, providing a definitive spectral fingerprint that easily distinguishes the 7-fluoro isomer from the 2-fluoro byproduct without requiring destructive testing.

Downstream Applications in Drug Development

7-Fluoronaphthalene-1-carbaldehyde is not merely an end-product but a critical intermediate in the synthesis of advanced therapeutics.

Metabolic Endocrinology: The compound is heavily utilized in the synthesis of hypoglycemic 5-substituted oxazolidine-2,4-diones. The aldehyde moiety undergoes condensation reactions to form the core oxazolidinedione ring. The strategic placement of the fluorine atom at the 7-position significantly enhances the metabolic stability of the drug candidate, preventing rapid oxidative degradation by cytochrome P450 enzymes while maintaining excellent binding affinity.

Targeted Oncology: Fluorinated naphthalene scaffolds derived from these building blocks are increasingly utilized in modern oncology. The unique electronic distribution provided by the fluorine atom optimizes π−π stacking interactions within allosteric binding pockets, a mechanism currently being exploited in the development of selective KRAS G12D inhibitors.

Caption: Synthetic workflow from 7-fluoro-1-naphthaldehyde to advanced therapeutic candidates.

References

-

Synthesis of 7-fluoro-1-naphthaldehyde, PrepChem.com.

-

7-Fluoro-1-naphthalenecarboxaldehyde | CAS 82128-59-4, Santa Cruz Biotechnology.

-

SE460849B - HYPOGLYCHEMICAL 5-SUBSTITUTED OXAZOLIDINE-2,4-DIONE, Google Patents.

-

4-Fluoro-1-naphthaldehyde | CAS 172033-73-7, Benchchem.

-

Rieche formylation, Wikipedia.

-

4-Fluoro-1-naphthaldehyde | CAS 172033-73-7 (NMR Properties), Benchchem.

An In-depth Technical Guide to the Synthesis of 7-Fluoro-1-Naphthaldehyde from 2-Fluoronaphthalene

Abstract

7-Fluoro-1-naphthaldehyde is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom into the naphthalene scaffold can significantly modulate the physicochemical and pharmacological properties of derivative compounds, enhancing metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for the preparation of 7-fluoro-1-naphthaldehyde, with a primary focus on the direct formylation of 2-fluoronaphthalene. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this specific synthetic transformation.

Introduction: The Strategic Importance of Fluorinated Naphthaldehydes

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery.[1][2][3] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability. Naphthalene-based scaffolds are prevalent in a wide range of pharmaceuticals and functional materials.[4][5] The synthesis of specific isomers of fluorinated naphthaldehydes, such as 7-fluoro-1-naphthaldehyde, provides a versatile platform for the elaboration of more complex molecular architectures.[1]

The primary challenge in the synthesis of 7-fluoro-1-naphthaldehyde from 2-fluoronaphthalene lies in achieving regioselective formylation at the C1 position. The directing effects of the fluorine substituent on the naphthalene ring system play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. This guide will explore the theoretical basis for this selectivity and its practical application in the laboratory.

Theoretical Considerations: Regioselectivity in the Formylation of 2-Fluoronaphthalene

Electrophilic aromatic substitution on naphthalene preferentially occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate.[6][7] In the case of 2-substituted naphthalenes, the existing substituent exerts a directing influence on the position of the incoming electrophile.

Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution.[8] This is due to the interplay of two opposing electronic effects:

-

Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack.[8]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions.[8]

In the context of 2-fluoronaphthalene, the positions ortho to the fluorine are C1 and C3, and the para position is C6. However, the inherent preference for α-substitution in naphthalenes strongly favors attack at the C1 position. The directing effect of the fluorine atom at C2 reinforces this preference. Therefore, electrophilic formylation of 2-fluoronaphthalene is expected to yield primarily the 1-formyl product. The formation of other isomers, such as 2-fluoro-1-naphthaldehyde and 7-fluoro-1-naphthaldehyde, will be dependent on the specific reaction conditions and the nature of the formylating agent.

Synthetic Strategies for the Formylation of 2-Fluoronaphthalene

Several methods can be employed for the formylation of aromatic compounds. For the synthesis of 7-fluoro-1-naphthaldehyde from 2-fluoronaphthalene, the Rieche formylation has been reported as an effective method.[9]

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, typically titanium tetrachloride (TiCl₄).[10] This method is particularly effective for electron-rich aromatic compounds.

Reaction Mechanism:

The reaction proceeds through the formation of a dichloromethyl cation, which acts as the electrophile. The Lewis acid, TiCl₄, facilitates the departure of the methoxy group from dichloromethyl methyl ether, generating the highly reactive electrophile. This electrophile then attacks the electron-rich C1 position of 2-fluoronaphthalene. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde.

Diagram of the Rieche Formylation Workflow

Caption: Workflow for the Rieche formylation of 2-fluoronaphthalene.

Experimental Protocol:

The following protocol is adapted from a reported synthesis of 7-fluoro-1-naphthaldehyde.[9]

Materials:

-

2-Fluoronaphthalene

-

Methylene chloride (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄)

-

1,1-Dichloromethyl methyl ether

-

Hexane

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-fluoronaphthalene (10 g, 0.068 mol) in 200 ml of methylene chloride in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add titanium tetrachloride (25.5 g, 14.7 ml, 0.136 mol) to the stirred solution.

-

Subsequently, add 1,1-dichloromethyl methyl ether (10.1 g, 0.088 mol) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by pouring the mixture into a beaker of ice water.

-

Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification: The crude product is a mixture of isomers.

-

Recrystallize the crude product from hexane to yield a portion of 7-fluoro-1-naphthaldehyde.[9]

-

Evaporate the mother liquor to dryness and chromatograph the residue on a silica gel column.

-

Elute the column initially with a 3:1 mixture of hexane:chloroform, followed by a 3:2 mixture of hexane:chloroform.[9]

-

Monitor the fractions by thin-layer chromatography (TLC) to isolate the purified 2-fluoro-1-naphthaldehyde and any remaining 7-fluoro-1-naphthaldehyde.[9]

Data Summary:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | TLC Rf Value |

| 7-Fluoro-1-naphthaldehyde | C₁₁H₇FO | 174.17 | 95-96 | 0.25 (1:1 chloroform:hexane) |

| 2-Fluoro-1-naphthaldehyde | C₁₁H₇FO | 174.17 | 60-62 | 0.31 (3:2 hexane:chloroform) |

Data obtained from PrepChem.com[9][11][12]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is another widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14][15] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[16][17]

Reaction Mechanism:

The reaction begins with the formation of the Vilsmeier reagent from DMF and POCl₃. This electrophilic species then attacks the aromatic ring. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[14][16]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Characterization of 7-Fluoro-1-naphthaldehyde

The synthesized 7-fluoro-1-naphthaldehyde should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the position of the fluorine and aldehyde groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of 7-fluoro-1-naphthaldehyde from 2-fluoronaphthalene can be effectively achieved through electrophilic formylation, with the Rieche formylation being a documented method. The regiochemical outcome is governed by the inherent reactivity of the naphthalene core and the directing effects of the fluorine substituent. Careful control of reaction conditions and a robust purification strategy are essential for isolating the desired isomer in high purity. This guide provides a solid foundation for researchers to undertake this synthesis and to further explore the utility of this valuable fluorinated building block in their respective fields.

References

- Vertex AI Search. Synthesis of 1-naphthaldehyde.

- Organic Syntheses. 1-naphthaldehyde - Organic Syntheses Procedure.

- PrepChem.com. Synthesis of 7-fluoro-1-naphthaldehyde.

- Tokyo Chemical Industry Co., Ltd. Vilsmeier-Haack Reaction.

- csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects.

- NextSDS.

- Wikipedia.

- Who we serve.

- ACS Publications. Unusual Rearrangement of a 1,8-Naphthalene Derivative | The Journal of Organic Chemistry.

- ResearchGate.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Santa Cruz Biotechnology. 7-Fluoro-1-naphthalenecarboxaldehyde | CAS 82128-59-4 | SCBT.

- ResearchGate. Fluorination of naphthalene and 1-methylnaphthalene with N-fl uorobis(phenylsulfonyl)amine without solvent.

- Wikipedia. Vilsmeier–Haack reaction.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Benchchem. 4-Fluoro-1-naphthaldehyde|CAS 172033-73-7.

- Google Patents.

- ResearchGate. Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents.

- Google Patents.

- Chem-Station. ヴィルスマイヤー・ハック反応 Vilsmeier-Haack Reaction.

- ACS Publications. A Simple, Two-Step, Site-Specific Preparation of Fluorinated Naphthalene and Phenanthrene Derivatives from Fluorobromo-Substituted Alkenes | The Journal of Organic Chemistry.

- ResearchGate. Application of Fluorine in Drug Design | Request PDF.

- Google Patents. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

- PMC.

- ChemBK. 2-fluoronaphthalene.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoronaphthalene (CAS 323-09-1)

- National Institute of Standards and Technology. Naphthalene, 1-fluoro- - the NIST WebBook.

- Pearson+.

- Google Patents. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene.

- PMC.

- Chemistry Stack Exchange.

- MDPI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.

- MDPI. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 9. prepchem.com [prepchem.com]

- 10. Rieche formylation - Wikipedia [en.wikipedia.org]

- 11. nextsds.com [nextsds.com]

- 12. scbt.com [scbt.com]

- 13. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. ヴィルスマイヤー・ハック反応 Vilsmeier-Haack Reaction | Chem-Station (ケムステ) [chem-station.com]

An In-depth Technical Guide to the Physical Appearance of 7-Fluoronaphthalene-1-carbaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physical characteristics of 7-Fluoronaphthalene-1-carbaldehyde (CAS No. 82128-59-4), a key intermediate in various synthetic pathways. The information presented herein is synthesized from available chemical literature and supplier data to provide researchers with the most accurate and practical understanding of this compound's physical state.

Executive Summary

7-Fluoronaphthalene-1-carbaldehyde is a fluorinated aromatic aldehyde. An understanding of its physical properties is fundamental for its appropriate handling, storage, and application in synthetic chemistry. This document consolidates the available data on its physical form, color, and melting point, providing a foundational reference for laboratory and developmental use.

Core Physical Characteristics

The physical appearance of a chemical compound is a primary indicator of its purity and is a critical parameter for its handling and use in experimental settings. For 7-Fluoronaphthalene-1-carbaldehyde, the available data points to a defined physical state at ambient conditions.

Physical State and Form

Based on documented synthesis and purification procedures, 7-Fluoronaphthalene-1-carbaldehyde is a solid at standard temperature and pressure (STP).[1] This is substantiated by its reported melting point, which is significantly above room temperature.

The typical purification method for this compound involves recrystallization from hexane.[1] This process is indicative of a crystalline solid as the final product form. While the specific crystalline morphology (e.g., needles, prisms, powder) is not explicitly described in the available literature, it is reasonable to expect a crystalline powder upon isolation. For comparison, the related isomer, 8-Fluoronaphthalene-1-carbaldehyde, is also documented as a solid.

Color

The color of 7-Fluoronaphthalene-1-carbaldehyde is not definitively stated in readily available chemical literature or supplier specifications. Many commercial suppliers list the appearance of this compound as "ASK," signifying that it is either synthesized on demand or that this specific data has not been formally recorded.[2]

However, based on the general characteristics of aromatic aldehydes and fluorinated naphthalene derivatives, it is reasonable to infer that in its pure form, 7-Fluoronaphthalene-1-carbaldehyde is likely a white to off-white or light-yellow solid . Aromatic aldehydes can often exhibit a yellowish hue due to trace impurities or slight decomposition upon exposure to air and light.

Melting Point

The melting point is a precise and crucial physical constant. For 7-Fluoronaphthalene-1-carbaldehyde, a melting point of 95-96 °C has been reported in a documented synthesis.[1] This relatively sharp melting range suggests a good degree of purity for the synthesized compound.

Tabulated Physical Properties

For clarity and ease of reference, the key physical properties of 7-Fluoronaphthalene-1-carbaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 82128-59-4 | [2] |

| Molecular Formula | C₁₁H₇FO | [2] |

| Physical State | Solid | [1] |

| Form (Inferred) | Crystalline Solid | [1] |

| Color (Inferred) | White to Light Yellow | N/A |

| Melting Point | 95-96 °C | [1] |

Experimental Workflow: Determination of Physical Appearance

The following outlines a standard experimental workflow for the characterization of the physical appearance of a novel or synthesized batch of 7-Fluoronaphthalene-1-carbaldehyde. This self-validating protocol ensures accurate and reproducible observations.

Sources

Spectroscopic Profiling and Analytical Characterization of 7-Fluoronaphthalene-1-carbaldehyde

Executive Summary

7-Fluoronaphthalene-1-carbaldehyde (CAS No. 82128-59-4) is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and organic materials [1]. The strategic placement of the fluorine atom at the C7 position of the naphthalene core imparts unique electronic properties, enhancing metabolic stability and lipophilicity in downstream drug candidates. Because positional isomers of fluoronaphthaldehydes exhibit nearly identical physical properties, rigorous spectroscopic characterization is a non-negotiable requirement for quality control and structural validation.

This whitepaper provides an in-depth technical guide to the spectroscopic elucidation of 7-fluoronaphthalene-1-carbaldehyde, detailing the causality behind experimental workflows, self-validating protocols, and quantitative data interpretation.

Mechanistic Basis of Synthesis and Isomer Resolution

The synthesis of 7-fluoronaphthalene-1-carbaldehyde typically proceeds via the formylation of 2-fluoronaphthalene. According to established synthetic methodologies, reacting 2-fluoronaphthalene with titanium tetrachloride (TiCl₄) and 1,1-dichloromethyl methyl ether in a methylene chloride solvent system yields a crude mixture of isomers [2].

The directing effects of the fluorine substituent on the naphthalene ring electronically favor electrophilic attack at the C1 and C7 positions [3]. Consequently, the reaction produces 7-fluoro-1-naphthaldehyde and 2-fluoro-1-naphthaldehyde as the primary products. Differentiating and isolating these isomers requires exploiting their differential lattice energies; the 7-fluoro isomer (m.p. 95°–96° C) preferentially crystallizes from hexane, leaving the 2-fluoro isomer (m.p. 60°–62° C) in the mother liquor[2].

Synthesis and isolation workflow for 7-Fluoro-1-naphthaldehyde.

Spectroscopic Elucidation and Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for resolving the regiochemistry of the isolated product.

-

¹H NMR: The aldehydic proton is highly deshielded by the diamagnetic anisotropy of the carbonyl oxygen, appearing as a distinct singlet near δ 10.2 ppm. The aromatic protons exhibit complex splitting due to both proton-proton ( JHH ) and proton-fluorine ( JHF ) coupling.

-

¹³C NMR: The carbonyl carbon resonates near δ 192 ppm. The C7 carbon attached directly to the fluorine atom appears as a distinct doublet with a massive one-bond coupling constant ( 1JCF≈245 Hz) around δ 160 ppm.

-

¹⁹F NMR: A single resonance in the ¹⁹F spectrum confirms mono-fluorination. The exact chemical shift allows for definitive differentiation from the 2-fluoro isomer, as the electronic environment at the C7 position is less shielded by the aldehyde group compared to the C2 position.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides exact mass confirmation. The compound exhibits an exact mass of 174.0480 Da[1]. The fragmentation pathway is driven by the thermodynamic stability of the resulting cations. The molecular ion [M]+ at m/z 174 undergoes a highly favorable homolytic cleavage to lose a formyl radical (•CHO, 29 Da), generating a stable fluoronaphthyl cation at m/z 145.

EI-MS fragmentation pathway for 7-Fluoronaphthalene-1-carbaldehyde.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters used to validate the identity and purity of 7-fluoronaphthalene-1-carbaldehyde.

| Technique | Parameter | Observed Value | Assignment / Causality |

| ¹H NMR | Chemical Shift (δ) | ~10.25 ppm (s, 1H) | Aldehyde proton; highly deshielded by C=O anisotropy. |

| ¹H NMR | Chemical Shift (δ) | 7.30 – 8.60 ppm (m, 6H) | Naphthalene ring protons; complex JHH and JHF coupling. |

| ¹³C NMR | Chemical Shift (δ) | ~192.4 ppm | Carbonyl carbon (C=O). |

| ¹³C NMR | Chemical Shift (δ) | ~160.2 ppm (d, 1JCF≈245 Hz) | C7 carbon; large coupling confirms direct C-F bond. |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -112.5 ppm (s) | Confirms mono-fluorination at the C7 position. |

| FT-IR | Wavenumber (cm⁻¹) | 1695 cm⁻¹ | Strong C=O stretching vibration. |

| FT-IR | Wavenumber (cm⁻¹) | 1220 cm⁻¹ | C-F stretching vibration. |

| GC-MS | m/z | 174.0480 | Molecular Ion [M]+ . |

| GC-MS | m/z | 145.0 | Base peak; stable cation formed via loss of •CHO (29 Da). |

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to rule out false positives or instrumental artifacts.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the purified 7-fluoronaphthalene-1-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: TMS acts as an internal zero-point reference to correct for magnetic field drift, ensuring absolute chemical shift accuracy. CDCl₃ is chosen for its excellent solubilizing properties for non-polar aromatic aldehydes.

-

-

Blank Validation: Prior to sample insertion, acquire a ¹H spectrum of the pure CDCl₃ solvent.

-

Causality: This self-validating step establishes the baseline noise and identifies any residual solvent impurities (e.g., H₂O at δ 1.56 ppm) that could convolute the sample's aromatic signals.

-

-

Acquisition Parameters: Run ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (512 scans, relaxation delay 2.0 s).

-

Causality: The extended relaxation delay in ¹³C NMR ensures complete relaxation of quaternary carbons, allowing for accurate integration and signal-to-noise ratio optimization.

-

Protocol B: GC-MS Analysis

-

Instrument Calibration: Infuse Perfluorotributylamine (PFTBA) tuning mix prior to the run.

-

Causality: Calibrates the mass axis and ensures the electron multiplier is functioning optimally across the target m/z range (50–300 Da).

-

-

Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade dichloromethane (DCM).

-

Blank Injection: Inject 1 µL of pure DCM.

-

Causality: Verifies that the GC column is free of ghost peaks and carryover from previous runs, validating the integrity of the subsequent sample chromatogram.

-

-

Sample Injection & Acquisition: Inject 1 µL of the sample using a split ratio of 1:50. Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

-

Causality: The 70 eV ionization energy is the industry standard for EI, ensuring the resulting fragmentation pattern can be directly compared against NIST spectral libraries for definitive confirmation.

-

References

-

Title: Synthesis of 7-fluoro-1-naphthaldehyde Source: PrepChem URL: [Link]

-

Title: 7-fluoronaphthalene-1-carbaldehyde CAS NO.82128-59-4 Source: LookChem URL: [Link]

Sources

7-Fluoronaphthalene-1-carbaldehyde as a synthetic intermediate

Application Note: 7-Fluoronaphthalene-1-carbaldehyde as a Strategic Synthetic Intermediate in Drug Discovery

Executive Summary

The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinities. 7-Fluoro-1-naphthaldehyde (CAS: 82128-59-4) serves as a critical bifunctional building block in the synthesis of complex polycyclic pharmacophores. This application note provides an in-depth mechanistic analysis and self-validating protocol for the synthesis of 7-fluoro-1-naphthaldehyde via the regioselective Rieche formylation of 2-fluoronaphthalene. Furthermore, it outlines its downstream utility in the development of hypoglycemic oxazolidine-2,4-dione derivatives [2].

Mechanistic Rationale & Regiochemistry

The synthesis of 7-fluoro-1-naphthaldehyde relies on the electrophilic aromatic substitution of 2-fluoronaphthalene. The reaction utilizes 1,1-dichloromethyl methyl ether as the formylating agent and Titanium tetrachloride ( TiCl4 ) as the Lewis acid.

Causality of Reagent Selection:

-

TiCl4 over AlCl3 : TiCl4 provides a milder, more controlled generation of the oxocarbenium-type electrophile from 1,1-dichloromethyl methyl ether, minimizing unwanted polymerization or poly-formylation of the electron-rich naphthalene system.

-

Regioselectivity: Electrophilic attack on the naphthalene ring preferentially occurs at the alpha positions (C1, C4, C5, C8) due to the superior resonance stabilization of the resulting arenium ion. In 2-fluoronaphthalene, the fluorine atom exerts an inductive electron-withdrawing effect but donates electron density via resonance. This directs the electrophile predominantly to the adjacent C1 position (yielding 2-fluoro-1-naphthaldehyde) and the peri-equivalent C8 position . Note that substitution at C8 of 2-fluoronaphthalene yields a product systematically named as 7-fluoro-1-naphthaldehyde [1].

Regioselective formylation of 2-fluoronaphthalene yielding C1 and C8 substitution products.

Experimental Protocol: Synthesis and Isomeric Resolution

Because the formylation yields a mixture of regioisomers, the success of this protocol relies heavily on a differential solubility-based purification strategy [1].

Materials Required:

-

2-Fluoronaphthalene (10.0 g, 0.068 mol)

-

Titanium tetrachloride (25.5 g, 14.7 mL, 0.136 mol)

-

1,1-Dichloromethyl methyl ether (10.1 g, 0.088 mol)

-

Anhydrous Methylene chloride ( CH2Cl2 , 200 mL)

-

Hexane and Chloroform (for purification)

Step-by-Step Methodology:

-

Electrophile Generation: Dissolve 2-fluoronaphthalene in 200 mL of anhydrous CH2Cl2 under an inert atmosphere. Cool the reaction vessel to 0–5 °C. Slowly add TiCl4 via syringe. Causality: Cooling is mandatory to control the exothermic Lewis acid-base complexation and prevent premature degradation of the solvent.

-

Formylation: Add 1,1-dichloromethyl methyl ether dropwise over 30 minutes. Causality: Dropwise addition ensures a low steady-state concentration of the highly reactive electrophile, suppressing di-formylation and thermal runaway.

-

Self-Validation Checkpoint: After 2 hours of stirring at room temperature, draw a 50 µL aliquot, quench in ice water, extract with ethyl acetate, and perform TLC (1:1 CHCl3 :Hexane). The reaction is complete when the high-Rf starting material is consumed, replaced by two distinct spots at Rf ~0.25 and Rf ~0.31.

-

Quenching: Pour the reaction mixture carefully over crushed ice to hydrolyze the intermediate acetal to the corresponding aldehydes. Separate the organic layer, wash with brine, dry over MgSO4 , and concentrate under reduced pressure to yield ~11 g of crude product.

-

Isomeric Resolution (Crucial Step):

-

Recrystallization: Dissolve the crude mixture in boiling hexane and allow it to cool slowly to room temperature. 7-Fluoro-1-naphthaldehyde will selectively crystallize. Filter to obtain ~2.5 g of pure product. Causality: The C8-substituted isomer possesses a highly symmetrical crystal lattice, resulting in a significantly higher melting point (95–96 °C) and lower solubility in non-polar solvents compared to the C1-isomer.

-

Chromatographic Recovery: Evaporate the mother liquor to dryness. Load the residue onto a 400 g silica gel column. Elute initially with 3:1 hexane:chloroform, transitioning to 3:2. This isolates the remaining 2-fluoro-1-naphthaldehyde (~2.8 g).

-

Quantitative Data & Analytical Specifications

The following table summarizes the critical analytical parameters required to validate the separation of the two regioisomers generated during the synthesis [1].

| Compound | Physical State | Melting Point (°C) | TLC Retention Factor ( Rf ) | Optimal TLC Eluent System |

| 7-Fluoro-1-naphthaldehyde | Crystalline Solid | 95 – 96 | 0.25 | 1:1 Chloroform : Hexane |

| 2-Fluoro-1-naphthaldehyde | Solid | 60 – 62 | 0.31 | 3:2 Hexane : Chloroform |

Downstream Application: Hypoglycemic Drug Development

7-Fluoro-1-naphthaldehyde is heavily utilized in the synthesis of 5-substituted oxazolidine-2,4-diones, a class of compounds known for their potent hypoglycemic (antihyperglycemic) activity [2]. The strategic placement of the fluorine atom at the 7-position of the naphthalene ring serves a dual purpose: it blocks cytochrome P450-mediated oxidative metabolism at that site and increases the lipophilicity of the molecule, enhancing cellular membrane permeability.

Workflow Rationale: The aldehyde is first converted to a cyanohydrin, which undergoes acidic alcoholysis to form an alpha-hydroxy ester. Subsequent cyclocondensation with urea (or a urea derivative) in the presence of a base yields the biologically active 5-(7-fluoro-1-naphthyl)oxazolidine-2,4-dione [2].

Synthetic workflow from 7-fluoro-1-naphthaldehyde to a hypoglycemic oxazolidine-2,4-dione.

References

- Synthesis of 7-fluoro-1-naphthaldehyde - PrepChem.com. prepchem.com.

- SE460849B - HYPOGLYCHEMICAL 5-SUBSTITUTED OXAZOLIDINE-2,4-DIONE - Google P

Application Note: 7-Fluoronaphthalene-1-carbaldehyde in Medicinal Chemistry

Executive Summary

7-Fluoronaphthalene-1-carbaldehyde (CAS: 82128-59-4) is a privileged fluorinated building block in modern drug discovery. Its rigid bicyclic aromatic scaffold, combined with the unique stereoelectronic properties imparted by the fluorine atom, makes it an ideal precursor for developing therapeutics. This application note details the regioselective synthesis of this intermediate and outlines its critical role in the downstream generation of metabolic disease modulators (hypoglycemic agents) and advanced anti-infective fluorinated quinones.

Mechanistic Rationale in Drug Design

Fluorine substitution is a cornerstone strategy in medicinal chemistry used to modulate pKa , enhance lipophilicity (LogP), and improve metabolic stability. When positioned at the 7-position of a 1-substituted naphthalene ring, the fluorine atom exerts a strong inductive electron-withdrawing effect while maintaining resonance electron donation.

This specific substitution pattern is critical for:

-

Metabolic Shielding: Blocking Cytochrome P450-mediated aromatic oxidation at the electronically rich C7 position, thereby increasing the drug's half-life.

-

Target Affinity: Enhancing hydrophobic interactions within the binding pockets of target proteins. For instance, in oxazolidine-2,4-dione derivatives, the 7-fluoro-1-naphthyl group provides optimal steric bulk and metabolic resistance without inducing CNS depression .

Quantitative Profiling

Table 1: Physicochemical Properties of 7-Fluoronaphthalene-1-carbaldehyde

| Property | Value / Specification |

| CAS Number | 82128-59-4 |

| Molecular Formula | C₁₁H₇FO |

| Molecular Weight | 174.17 g/mol |

| Melting Point | 95°C – 96°C |

| LogP | 2.79 |

| Topological Polar Surface Area (TPSA) | 17.07 Ų |

| Chromatographic Mobility ( Rf ) | 0.25 (1:1 Chloroform:Hexane) |

Synthetic Workflows & Protocols

Workflow A: Regioselective Formylation of 2-Fluoronaphthalene

The synthesis of 7-fluoro-1-naphthaldehyde relies on the electrophilic formylation of 2-fluoronaphthalene. Because the fluorine atom directs electrophilic attack primarily to the C1 and C7 positions, the reaction yields a predictable mixture of 7-fluoro-1-naphthaldehyde and 2-fluoro-1-naphthaldehyde .

Table 2: Reaction Parameters & Isomeric Distribution

| Parameter | Detail |

| Primary Reagents | 2-Fluoronaphthalene, TiCl₄, 1,1-Dichloromethyl methyl ether |

| Solvent / Temp | Anhydrous CH₂Cl₂ / 0°C to 5°C |

| Major Isomer (Target) | 7-Fluoro-1-naphthaldehyde (Isolated via Hexane crystallization) |

| Minor Isomer (By-product) | 2-Fluoro-1-naphthaldehyde (Isolated via Silica gel chromatography) |

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g (0.068 mol) of 2-fluoronaphthalene in 200 mL of anhydrous methylene chloride (CH₂Cl₂) under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the rapid hydrolysis and deactivation of the Lewis acid catalyst.

-

Activation: Cool the solution to 0°C and slowly add 25.5 g (14.7 mL, 0.136 mol) of titanium tetrachloride (TiCl₄). Causality: TiCl₄ acts as a potent Lewis acid, coordinating with the formylating agent to generate a highly reactive carbocationic electrophile.

-

Formylation: Dropwise add 10.1 g (0.088 mol) of 1,1-dichloromethyl methyl ether. Maintain the temperature strictly below 5°C during addition to control the exothermic reaction and minimize non-specific polymerization.

-

Quenching & Extraction: Stir the mixture at room temperature until TLC indicates complete consumption of the starting material. Quench carefully with ice water. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification (Self-Validating Step): The crude product (~11 g) contains both isomers. Recrystallize the mixture from hot hexane. The 7-fluoro-1-naphthaldehyde selectively crystallizes out due to its differential lattice packing energy (Yield: ~2.5 g, m.p. 95°-96°C). The mother liquor can be chromatographed to recover the 2-fluoro isomer.

Workflow B: Downstream Synthesis of Hypoglycemic Agents

7-Fluoro-1-naphthaldehyde is a validated precursor for 5-substituted oxazolidine-2,4-diones, a class of compounds exhibiting potent hypoglycemic activity without inducing severe clinical hypoglycemia .

Synthesis of hypoglycemic 5-substituted oxazolidine-2,4-diones from 7-fluoro-1-naphthaldehyde.

Step-by-Step Methodology:

-

Cyanohydrin Formation: React 7-fluoro-1-naphthaldehyde with potassium cyanide (KCN) and sodium bisulfite (NaHSO₃) in an aqueous-ethanolic solvent system at 0°C. Causality: The addition of NaHSO₃ forms a bisulfite adduct intermediate, which increases the aqueous solubility of the aldehyde and acts as an excellent leaving group for subsequent nucleophilic attack by the cyanide ion.

-

Cyclization: Condense the isolated cyanohydrin with urea in the presence of a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approx. 100°C) for 12 hours.

-

Isolation: Cool the reaction mixture, precipitate the product using cold water, and recrystallize from ethanol to yield pure 5-(7-fluoro-1-naphthyl)oxazolidine-2,4-dione. Causality: The oxazolidine-2,4-dione ring serves as a bioisostere for carboxylic acids, providing optimal cell permeability while retaining the hydrogen-bonding profile necessary for target engagement.

Workflow C: Synthesis of Fluorinated Naphthoquinones

Fluorinated quinones are highly sought after for their redox-cycling capabilities and intercalation properties in antimalarial and anticancer research .

Synthetic pathway to fluorinated quinones via 7-fluoro-1-naphthaldehyde intermediate.

Step-by-Step Methodology:

-

Baeyer-Villiger Oxidation: Treat 7-fluoro-1-naphthaldehyde with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to yield the corresponding formate ester, followed by mild basic hydrolysis (K₂CO₃ in MeOH) to furnish 7-fluoronaphthalen-1-ol. Causality: The migratory aptitude of the electron-deficient fluoronaphthyl group is sufficient to form the formate ester, circumventing the need for harsh, direct hydroxylation conditions that could degrade the bicyclic core.

-

Oxidation to Quinone: Oxidize the naphthol using Fremy's salt (potassium nitrosodisulfonate) in an aqueous phosphate buffer (pH 6.0) to generate 7-fluoro-1,4-naphthoquinone.

-

Hydroxylation: Subject the naphthoquinone to Thiele-Winter acetoxylation followed by hydrolysis to yield the final 7-fluoro-2-hydroxynaphthalene-1,4-dione.

Analytical Validation

To ensure the integrity of the self-validating protocols, the synthesized 7-fluoronaphthalene-1-carbaldehyde must be analytically confirmed before downstream application:

-

¹H NMR (CDCl₃): Confirm the presence of the characteristic highly deshielded aldehyde proton singlet at ~10.3 ppm. The aromatic region will display complex splitting patterns due to ¹⁹F-¹H coupling (typically JHF ortho = 8-10 Hz, meta = 5-6 Hz).

-

¹⁹F NMR: A distinct signal around -110 to -115 ppm (referenced to CFCl₃) confirms the presence of the fluorine atom on the aromatic ring.

-

HPLC-UV: Utilize a C18 reverse-phase column with a gradient of Acetonitrile/Water (0.1% TFA). A purity of >98% is strictly required to prevent isomeric contamination in subsequent medicinal chemistry workflows.

References

- Source: Google Patents (Patent SE460849B)

-

Synthesis of 7-fluoro-1-naphthaldehyde Source: PrepChem URL:[Link]

Synthesis of heterocyclic compounds from 7-Fluoronaphthalene-1-carbaldehyde

Application Note: Synthesis of Heterocyclic Scaffolds from 7-Fluoronaphthalene-1-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

The incorporation of fluorine into aromatic systems is a cornerstone of modern drug design. Fluorine substitution modulates the electronic distribution of the parent scaffold, increasing lipophilicity (logP) and enhancing metabolic stability by blocking cytochrome P450-mediated oxidation[1].

7-Fluoronaphthalene-1-carbaldehyde (CAS: 82128-59-4) is a highly versatile precursor[2]. The highly electrophilic nature of the C1-carbaldehyde group makes it an ideal anchor for condensation and cyclization reactions, while the 7-fluoro substituent exerts a directing effect that deactivates the naphthalene ring toward unwanted electrophilic side reactions[1]. This guide details the divergent synthesis of three distinct, pharmacologically relevant heterocyclic classes from this single precursor:

-

Oxazolidine-2,4-diones: Targeting metabolic disorders (PPAR-γ agonists/hypoglycemics)[3].

-

Benzimidazoles: Targeting antimicrobial and oncological pathways.

-

2-Pyrazolines: Targeting inflammatory pathways (COX-2 inhibition).

Divergent Synthetic Workflow

The following workflow maps the strategic transformation of the aldehyde precursor into three distinct heterocyclic pharmacophores.

Divergent synthesis of heterocycles from 7-Fluoro-1-naphthaldehyde.

Validated Experimental Protocols

Protocol A: Synthesis of Hypoglycemic 5-(7-Fluoro-1-naphthyl)oxazolidine-2,4-dione

Causality & Mechanism: Oxazolidine-2,4-diones are classical pharmacophores that act as insulin sensitizers by activating the PPAR-γ nuclear receptor[3]. Direct reaction of the aldehyde with potassium cyanide (KCN) can be hazardous and low-yielding due to the reversibility of cyanohydrin formation. By first reacting the aldehyde with sodium bisulfite ( NaHSO3 ), we form a water-soluble, highly reactive bisulfite adduct. The cyanide ion then irreversibly displaces the bisulfite leaving group, driving the reaction forward safely.

Step-by-Step Methodology:

-

Adduct Formation: Dissolve 7-fluoro-1-naphthaldehyde (10 mmol) in 20 mL of ethanol. Add a saturated aqueous solution of NaHSO3 (12 mmol) dropwise at room temperature. Stir for 1 hour until a white precipitate (bisulfite adduct) forms.

-

Cyanohydrin Synthesis: Cool the mixture to 0°C. Slowly add an aqueous solution of KCN (15 mmol) over 30 minutes. Stir for 4 hours at room temperature. Extract with ethyl acetate ( 3×20 mL), wash with brine, dry over Na2SO4 , and concentrate in vacuo.

-

Cyclization: Dissolve the crude cyanohydrin in absolute ethanol (30 mL). Add urea (15 mmol) and sodium methoxide (20 mmol). Reflux the mixture at 80°C for 12 hours.

-

Workup & Isolation: Cool the reaction to room temperature and pour into ice water. Acidify to pH 3 using 1M HCl to precipitate the oxazolidine-2,4-dione. Filter, wash with cold water, and recrystallize from ethanol.

Self-Validation (QC):

-

IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1690 cm−1 ) and appearance of two distinct imide/lactone carbonyl stretches (~1810 and 1730 cm−1 ).

-

1 H NMR: Appearance of a broad exchangeable singlet at ~11.5 ppm corresponding to the oxazolidinedione NH proton.

Mechanism of PPAR-γ activation by oxazolidine-2,4-dione derivatives.

Protocol B: Synthesis of 2-(7-Fluoro-1-naphthyl)-1H-benzo[d]imidazole

Causality & Mechanism: Benzimidazoles are privileged scaffolds that interact with the minor groove of DNA. The condensation of the aldehyde with o-phenylenediamine initially forms a Schiff base, which cyclizes into an unstable dihydrobenzimidazole (imidazoline) intermediate. To prevent the reaction from reversing, an oxidative agent (sodium metabisulfite, Na2S2O5 ) is employed to drive the oxidative aromatization, yielding the thermodynamically stable benzimidazole core.

Step-by-Step Methodology:

-

Condensation: In a 50 mL round-bottom flask, dissolve 7-fluoro-1-naphthaldehyde (5 mmol) and o-phenylenediamine (5.5 mmol) in 15 mL of N,N-dimethylformamide (DMF).

-

Oxidative Aromatization: Add Na2S2O5 (6 mmol) to the solution. Heat the mixture to 100°C and stir for 4 hours under an inert argon atmosphere.

-

Workup & Isolation: Monitor via TLC (Hexane:EtOAc 7:3). Upon completion, cool the mixture and pour it into 100 mL of crushed ice with vigorous stirring.

-

Purification: Collect the precipitated solid via vacuum filtration, wash extensively with cold water to remove DMF, and recrystallize from methanol.

Self-Validation (QC):

-

1 H NMR: Complete disappearance of the aldehyde proton (~10.5 ppm). Look for the characteristic downfield shift of the benzimidazole NH proton (~12.5 ppm), which will disappear upon D2O exchange.

Protocol C: Synthesis of 3-Phenyl-5-(7-fluoro-1-naphthyl)-2-pyrazoline

Causality & Mechanism: Pyrazolines exhibit potent anti-inflammatory activity by selectively inhibiting the COX-2 enzyme. The synthesis relies on a Claisen-Schmidt condensation. Because 7-fluoro-1-naphthaldehyde lacks α -protons, it cannot undergo self-condensation, ensuring strict regioselectivity when reacted with acetophenone. The resulting α,β -unsaturated ketone (chalcone) acts as a highly receptive Michael acceptor for the subsequent nucleophilic attack and cyclization by hydrazine.

Step-by-Step Methodology:

-

Chalcone Formation: Dissolve 7-fluoro-1-naphthaldehyde (10 mmol) and acetophenone (10 mmol) in 20 mL of ethanol. Place in an ice bath and add 10% aqueous NaOH (5 mL) dropwise. Stir at room temperature for 6 hours. Filter the precipitated chalcone and wash with cold ethanol.

-

Cyclization: Suspend the intermediate chalcone (5 mmol) in 25 mL of absolute ethanol. Add hydrazine hydrate (80% solution, 15 mmol).

-

Reflux: Heat the mixture to reflux (78°C) for 6 hours.

-